molecular formula C16H14FN3S B214755 4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE

4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE

Cat. No.: B214755
M. Wt: 299.4 g/mol
InChI Key: KZBPZFRZMCHSLA-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE is a complex organic compound belonging to the naphthyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and enehydrazinoketone through a sequential Michael reaction followed by two sequential heterocyclizations . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce different functional groups .

Scientific Research Applications

4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-6-METHYL-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO[1,6]NAPHTHYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application.

Properties

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H14FN3S/c1-20-7-6-14-13(9-20)15(12(8-18)16(21)19-14)10-2-4-11(17)5-3-10/h2-5H,6-7,9H2,1H3,(H,19,21)

InChI Key

KZBPZFRZMCHSLA-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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